REACTION_CXSMILES
|
CC1[C:7]([CH2:8]Cl)=[C:6]([CH3:10])[C:5]([CH3:11])=[C:4]([CH3:12])[C:3]=1[CH3:13]>C1COCC1>[CH3:13][CH:3]1[C:4]([CH3:12])=[C:5]([CH3:11])[C:6]([CH3:10])=[C:7]1[CH3:8]
|
Name
|
sodium cyclopentadienyl
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C(=C1CCl)C)C)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 48 hours at 22° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 ml roundbottom flask equipped with a condenser, stirrer
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
FILTRATION
|
Details
|
A precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The remaining residue was recrystallized from hot dichloromethane/petroleum ether
|
Type
|
CUSTOM
|
Details
|
After recrystallization
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=C(C(=C1C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: CALCULATEDPERCENTYIELD | 117.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |